molecular formula C10H12N4 B11793245 3-Ethynyl-6-(piperazin-1-yl)pyridazine

3-Ethynyl-6-(piperazin-1-yl)pyridazine

Cat. No.: B11793245
M. Wt: 188.23 g/mol
InChI Key: BWMFQKFICQZFIR-UHFFFAOYSA-N
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Description

3-Ethynyl-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 3-position and a piperazinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-(piperazin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-6-(piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

3-ethynyl-6-piperazin-1-ylpyridazine

InChI

InChI=1S/C10H12N4/c1-2-9-3-4-10(13-12-9)14-7-5-11-6-8-14/h1,3-4,11H,5-8H2

InChI Key

BWMFQKFICQZFIR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN=C(C=C1)N2CCNCC2

Origin of Product

United States

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